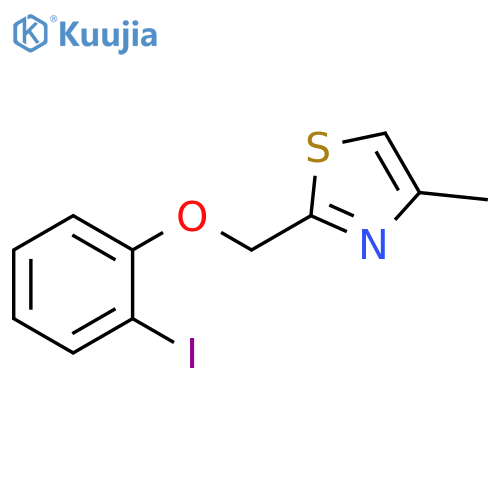

Cas no 1488028-46-1 (2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole)

2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole 化学的及び物理的性質

名前と識別子

-

- 2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole

-

- インチ: 1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-5-3-2-4-9(10)12/h2-5,7H,6H2,1H3

- InChIKey: VEWMRZQFPOXYOM-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C)N=C1COC1=CC=CC=C1I

2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM505838-1g |

2-((2-Iodophenoxy)methyl)-4-methylthiazole |

1488028-46-1 | 97% | 1g |

$617 | 2022-09-29 |

2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

2-(2-Iodo-phenoxymethyl)-4-methyl-thiazoleに関する追加情報

Introduction to 2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole (CAS No: 1488028-46-1)

2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole, identified by the chemical abstracts service number 1488028-46-1, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic compound features a thiazole core appended with an iodo-substituted phenoxy methyl side chain, making it a versatile scaffold for medicinal chemistry applications. The structural motif of thiazole is well-documented for its broad spectrum of biological activities, while the presence of an iodine atom at the para position of the phenoxymethyl group introduces unique reactivity, enabling further functionalization and derivatization.

The compound's significance is underscored by its potential in drug discovery, particularly in the development of novel therapeutic agents. Recent advancements in synthetic methodologies have facilitated the efficient preparation of 2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole, allowing researchers to explore its pharmacological properties with greater precision. The thiazole ring, characterized by its sulfur and nitrogen atoms, is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. The iodo substituent further enhances the compound's utility by serving as a handle for cross-coupling reactions, which are pivotal in constructing more complex molecular architectures.

In the context of modern drug design, 2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole has garnered attention for its role in generating derivatives with enhanced binding affinity and selectivity. The combination of the thiazole scaffold and the iodinated phenoxy methyl group provides a balanced framework for modulating biological activity. For instance, studies have demonstrated that derivatives of this compound exhibit promising properties as kinase inhibitors, a critical area in oncology research. The ability to introduce diverse functional groups at the iodo position allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are essential for drug candidate optimization.

Recent publications highlight the compound's utility in exploring novel therapeutic pathways. Researchers have leveraged its structural features to develop inhibitors targeting diseases associated with aberrant signaling pathways. The thiazole moiety is particularly relevant in this context, as it is found in several FDA-approved drugs that modulate enzyme activity through direct binding to active sites or allosteric pockets. The presence of an iodine atom at the phenoxymethyl group not only facilitates further chemical manipulation but also imparts unique electronic properties that can influence binding interactions.

The synthetic accessibility of 2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole has been improved through recent innovations in organic synthesis. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have enabled efficient introduction of aryl or vinyl moieties at the iodo position. These methods are particularly valuable for constructing complex heterocyclic systems that mimic natural product scaffolds or known bioactive molecules. The ability to perform such transformations under mild conditions enhances scalability and reduces byproduct formation, making it an attractive choice for industrial applications.

Biological evaluation of 2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole and its derivatives has revealed intriguing pharmacological profiles. Preclinical studies indicate that certain analogs exhibit inhibitory activity against targets relevant to inflammatory diseases and metabolic disorders. The thiazole core is known to interact with various biological pathways, including those involving cytokine production and lipid metabolism. By modulating these pathways, compounds derived from this scaffold may offer therapeutic benefits in conditions where dysregulation is a key pathological feature.

The iodine atom at the phenoxymethyl group also opens avenues for exploring photopharmacology—a emerging field that leverages light-responsive moieties to modulate drug activity dynamically. By incorporating photoactivatable groups adjacent to the iodine site, researchers can design molecules whose biological effects are triggered or switched off by external stimuli such as light or specific wavelengths. This approach holds promise for developing next-generation therapeutics with improved temporal control over drug action.

From a computational chemistry perspective, 2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole serves as an excellent model system for studying molecular interactions. High-throughput virtual screening (HTVS) combined with molecular docking techniques has been employed to identify potential hit compounds from large libraries derived from this scaffold. Such computational methods accelerate hit identification by predicting binding affinities and optimizing lead structures before experimental validation becomes necessary.

The compound's versatility extends to material science applications beyond traditional pharmaceuticals. Its ability to undergo selective functionalization makes it valuable for designing advanced polymers or coordination complexes with tailored properties. For instance, thiazole-based polymers exhibit enhanced stability under various environmental conditions while maintaining biocompatibility—qualities sought after in biomedical devices or smart materials used in drug delivery systems.

Economic considerations also favor 2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole as an intermediate due to its relatively moderate cost compared to other iodinated heterocycles used in drug discovery programs。 Its synthesis does not require highly specialized reagents or extreme reaction conditions, which translates into lower production costs without compromising yield or purity。 This economic efficiency makes it accessible even for academic institutions with limited resources while still supporting innovative research endeavors。

The future prospects of this compound are promising,with ongoing research exploring new synthetic routes and expanding its biological applications。 As computational power increases,the ability to predict molecular behavior more accurately will further enhance its utility,allowing researchers to design even more sophisticated derivatives efficiently。 Additionally,advances in green chemistry principles may lead to more sustainable methods for producing this intermediate,reducing environmental impact while maintaining high-quality output。

1488028-46-1 (2-(2-Iodo-phenoxymethyl)-4-methyl-thiazole) 関連製品

- 1823037-79-1(2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)

- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)

- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)

- 2193290-92-3(N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide)

- 1805356-80-2(3-Cyano-5-(difluoromethyl)-2-hydroxy-4-nitropyridine)

- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)

- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)

- 960-24-7(1-Methylcyclohexylphthalic Acid Ester)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)